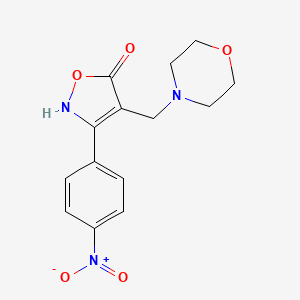
5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a morpholinomethyl group and a nitrophenyl group attached to the isoxazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the isoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Reduction: 4-(Morpholinomethyl)-3-(4-aminophenyl)isoxazol-5(2H)-one
Substitution: Various substituted isoxazoles depending on the nucleophile used
Hydrolysis: Corresponding carboxylic acids and amines
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinomethyl group may enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholinomethyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, potentially altering its reactivity and biological activity.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the morpholinomethyl group, which may affect its solubility and interaction with biological targets.
4-(Piperidin-1-ylmethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with a piperidine ring instead of morpholine, which may influence its chemical and biological properties.
Uniqueness
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Propiedades
Número CAS |
61194-99-8 |
|---|---|
Fórmula molecular |
C14H15N3O5 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O5/c18-14-12(9-16-5-7-21-8-6-16)13(15-22-14)10-1-3-11(4-2-10)17(19)20/h1-4,15H,5-9H2 |
Clave InChI |
WUVJSOWCXAYARD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




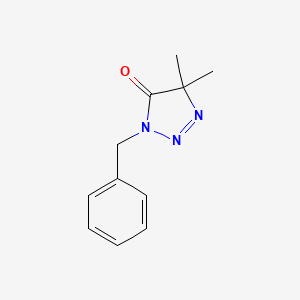
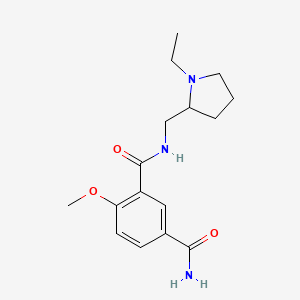
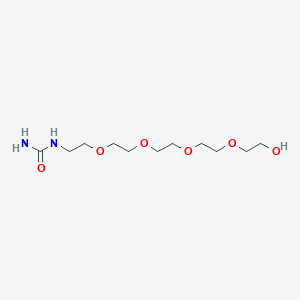
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)

![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)

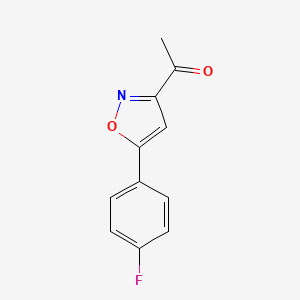

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
